molecular formula C33H40O21 B13450760 Quercetin 3-O-robinoside-7-O-glucoside

Quercetin 3-O-robinoside-7-O-glucoside

Cat. No.: B13450760
M. Wt: 772.7 g/mol
InChI Key: SPUFXPFDJYNCFD-MSLGMOTCSA-N
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Description

Quercetin 3-O-robinoside-7-O-glucoside is a flavonol glycoside characterized by a quercetin aglycone core substituted with a robinoside (a disaccharide of galactose and rhamnose) at the C-3 position and a glucoside at the C-7 position. Its molecular formula is C₃₃H₄₀O₂₁, with a molecular weight of 772.66 g/mol . This compound is notable for its role in pharmacopeial testing to detect adulteration in Ashwagandha root preparations, where it serves as a marker for aerial parts contamination .

Properties

Molecular Formula

C33H40O21

Molecular Weight

772.7 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C33H40O21/c1-9-19(38)23(42)26(45)31(49-9)48-8-17-21(40)25(44)28(47)33(53-17)54-30-22(41)18-14(37)5-11(50-32-27(46)24(43)20(39)16(7-34)52-32)6-15(18)51-29(30)10-2-3-12(35)13(36)4-10/h2-6,9,16-17,19-21,23-28,31-40,42-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,21-,23+,24-,25-,26+,27+,28+,31+,32+,33-/m0/s1

InChI Key

SPUFXPFDJYNCFD-MSLGMOTCSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quercetin 3-O-robinoside-7-O-glucoside typically involves the glycosylation of quercetin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often uses glycosyltransferases, while chemical glycosylation may involve the use of glycosyl donors and acceptors under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of the synthesis process. it can be extracted from natural sources such as mulberry leaves and fruits using high-performance liquid chromatography (HPLC) methods .

Chemical Reactions Analysis

Types of Reactions

Quercetin 3-O-robinoside-7-O-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of Quercetin 3-O-robinoside-7-O-glucoside involves its role as an antioxidant. It inhibits the activity of quinone reductase 2 (QR2), an enzyme involved in the metabolism of toxic quinolines. This inhibition can lead to increased oxidative stress in certain cells, contributing to its therapeutic effects . The compound also interacts with various molecular targets, including signal transducers and activators of transcription, and phosphatidylinositol 4,5-bisphosphate 3-kinase .

Comparison with Similar Compounds

Glycosylation Patterns

  • Quercetin 3-O-robinoside-7-O-glucoside: C-3: Robinoside (galactosyl-rhamnose). C-7: Glucoside. Example: Differentiated from quercetin-3-O-rutinoside (rutin) by the robinoside vs. rutinoside (rhamnosyl-glucose) at C-3 .
  • Quercetin-3-O-glucoside (Isoquercitrin) :

    • C-3: Glucoside.
    • Simpler structure with higher bioavailability but reduced antioxidant activity compared to aglycone .
  • Quercetin-3-O-rhamnoside (Quercitrin): C-3: Rhamnoside. Common in Alchemilla vulgaris and grape stems .
  • Quercetin-3-O-pentoside-7-O-deoxyhexoside: C-3: Pentoside (e.g., arabinose). C-7: Deoxyhexoside (e.g., rhamnose). Reported in A. vulgaris .
  • Acetylated Derivatives :

    • E.g., Acetyl quercetin-3-O-glucoside (MW 505) and Acetyl quercetin-7-O-glucoside (MW 505).
    • Acetylation alters solubility and metabolic stability .

Structural Impact on Properties

  • Sugar Complexity: Robinoside’s disaccharide at C-3 may hinder membrane permeability compared to monosaccharide glycosides .
  • Positional Effects : Glycosylation at C-3 generally reduces antioxidant activity more than C-7 substitution due to steric hindrance of the catechol group on the B-ring .

Analytical Differentiation

HPLC Retention Times

  • This compound: ~8.6 min (Phenomenex Luna C18 column) .
  • Quercetin-3-O-rutinoside-7-O-glucoside: ~9.1 min .
  • Kaempferol 3-O-robinoside-7-O-glucoside: ~10.1 min .

Mass Spectrometry (MS) Fragmentation

  • This compound: Base peak at m/z 301 (aglycone fragment). Loss of robinoside (338 Da) and glucoside (162 Da) .
  • Quercetin-3-O-glucuronide :
    • m/z 463 ([M−H]⁻) → m/z 301 (loss of glucuronide, 176 Da) .
  • Quercetin-3-O-acetylglucoside :
    • m/z 505 → m/z 463 (loss of acetyl group, 42 Da) .

Antioxidant Capacity

  • Aglycone vs. Glycosides :
    • Quercetin aglycone exhibits superior radical scavenging (BDE = 95.5%) compared to glycosides like hyperin (quercetin-3-O-galactoside, 83.1%) and rutin (77.3%) due to free hydroxyl groups .
  • Fe²⁺ Chelation :
    • Glycosylation at C-3 reduces chelation efficacy (e.g., quercetin-3-O-glucoside: ~60% vs. aglycone: ~95%) .

Enzymatic Interactions

  • α-Glucosidase Inhibition :
    • Quercetin derivatives show varying inhibitory potencies, with glycosylation often reducing activity compared to aglycone .

Occurrence in Natural Sources

  • This compound: Found in Ashwagandha aerial parts but absent in roots .
  • Quercetin-3-O-rhamnoside: Abundant in Alchemilla vulgaris and grape stems .
  • Quercetin-3-O-glucuronide : Dominant in grape stems and Vitis species .

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